1-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core, which is a common motif in many biologically active molecules, and a piperidin-1-yl group attached to a dimethoxypyrimidinyl moiety, adding to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a γ-lactam.
Attachment of the Piperidin-1-yl Group: This step involves the nucleophilic substitution of a halogenated intermediate with piperidine.
Introduction of the Dimethoxypyrimidinyl Moiety: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using a dimethoxypyrimidinyl boronic acid or halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and pyrimidinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
1-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine
- Bilastine
- 3-[2-[4-(6-Fluoranyl-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Uniqueness
1-[2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core with a piperidin-1-yl and dimethoxypyrimidinyl moieties
Properties
IUPAC Name |
1-[2-[4-(4,6-dimethoxypyrimidin-2-yl)piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-24-13-10-14(25-2)19-17(18-13)12-5-8-20(9-6-12)16(23)11-21-7-3-4-15(21)22/h10,12H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSLAYIFUKIAEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2CCN(CC2)C(=O)CN3CCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.